Cas no 65109-71-9 (S-(2-Hydroxyethyl)dipropylcarbamothioate)
S-(2-Hydroxyethyl)dipropylcarbamothioate Chemical and Physical Properties
Names and Identifiers
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- Carbamothioic acid, dipropyl-, S-(2-hydroxyethyl) ester
- Carbamothioicacid,dipropyl-,S-(2-hydroxyethyl)ester
- S-(2-Hydroxyethyl)dipropylcarbamothioate
- S-(2-hydroxyethyl) N,N-dipropylcarbamothioate
- DTXSID20897358
- DTXCID101326721
- UNII-PC85B62UMD
- Q27286475
- PC85B62UMD
- S-(2-Hydroxyethyl) dipropylcarbamothioate
- S-(2-Hydroxyethyl)dipropylcarbamothioate; Carbamothioic acid, dipropyl-, S-(2-hydroxyethyl) ester; EPTC-2-hydroxyethyl
- 65109-71-9
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- Inchi: 1S/C9H19NO2S/c1-3-5-10(6-4-2)9(12)13-8-7-11/h11H,3-8H2,1-2H3
- InChI Key: HZZUYOAQWOGCDO-UHFFFAOYSA-N
- SMILES: C(SCCO)(=O)N(CCC)CCC
Computed Properties
- Exact Mass: 205.11365002Da
- Monoisotopic Mass: 205.11365002Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 65.8Ų
S-(2-Hydroxyethyl)dipropylcarbamothioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H543345-10mg |
S-(2-Hydroxyethyl)dipropylcarbamothioate |
65109-71-9 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | H543345-50mg |
S-(2-Hydroxyethyl)dipropylcarbamothioate |
65109-71-9 | 50mg |
$930.00 | 2023-05-18 | ||
| TRC | H543345-100mg |
S-(2-Hydroxyethyl)dipropylcarbamothioate |
65109-71-9 | 100mg |
$ 1200.00 | 2023-09-07 |
S-(2-Hydroxyethyl)dipropylcarbamothioate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on S-(2-Hydroxyethyl)dipropylcarbamothioate
Comprehensive Overview of S-(2-Hydroxyethyl)dipropylcarbamothioate (CAS No. 65109-71-9): Properties, Applications, and Innovations
S-(2-Hydroxyethyl)dipropylcarbamothioate (CAS No. 65109-71-9) is a specialized organic compound with a unique molecular structure, combining a hydroxyethyl group with a dipropylcarbamothioate moiety. This compound has garnered significant attention in recent years due to its versatile applications in agrochemicals, pharmaceuticals, and material science. Researchers and industry professionals frequently search for terms like "carbamothioate derivatives," "hydroxyethyl functional group applications," and "CAS 65109-71-9 uses," reflecting its growing relevance in scientific and industrial domains.
The molecular formula of S-(2-Hydroxyethyl)dipropylcarbamothioate is C9H19NO2S, with a molecular weight of 205.32 g/mol. Its structure features a thiocarbamate group, which is known for its biological activity and stability under various conditions. This makes the compound particularly valuable in the development of sustainable agrochemicals, a hot topic in the era of environmentally friendly farming practices. Recent studies have explored its potential as a biodegradable pesticide, aligning with global trends toward reducing chemical residues in soil and water systems.
In the pharmaceutical sector, S-(2-Hydroxyethyl)dipropylcarbamothioate is investigated for its enzyme-modulating properties. Questions like "How does carbamothioate interact with enzymes?" or "CAS 65109-71-9 in drug development" are commonly searched, highlighting its potential in targeted therapies. Its hydrophilic-lipophilic balance (due to the hydroxyethyl group) allows for improved solubility in formulations, a critical factor in modern drug delivery systems.
From a synthetic chemistry perspective, the compound serves as a key intermediate for more complex molecules. Its dipropylcarbamothioate backbone is often utilized in the synthesis of heterocyclic compounds, which are foundational in materials science. Searches for "thiocarbamate synthesis" or "65109-71-9 reactivity" underscore its importance in organic synthesis workflows. Innovations in green chemistry have also spotlighted this compound due to its relatively low toxicity profile compared to traditional reagents.
Environmental and safety assessments of S-(2-Hydroxyethyl)dipropylcarbamothioate indicate it aligns with modern regulatory standards, such as REACH and EPA guidelines. This compliance has driven its adoption in eco-friendly industrial processes, another trending topic among sustainability-focused users. Analytical methods like HPLC and GC-MS are frequently employed to quantify and characterize this compound, addressing common queries like "How to analyze CAS 65109-71-9?" or "stability of carbamothioate derivatives."
In conclusion, S-(2-Hydroxyethyl)dipropylcarbamothioate (CAS No. 65109-71-9) represents a multifaceted compound with applications spanning agriculture, medicine, and advanced materials. Its structural features, including the hydroxyethyl and dipropylcarbamothioate groups, contribute to its functionality and adaptability. As research continues to uncover new uses, this compound is poised to play a pivotal role in addressing contemporary challenges in science and industry.
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